Nafocare B3
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
105617-61-6 |
|---|---|
Molecular Formula |
C26H29NO16 |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one;pyrrolidine-2,5-dione |
InChI |
InChI=1S/2C11H12O7.C4H5NO2/c2*1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15;6-3-1-2-4(7)5-3/h2*2-3,6,8,12,14-15H,4H2,1H3;1-2H2,(H,5,6,7)/t2*6-,8+,10+,11-;/m00./s1 |
InChI Key |
XDWNTERLNSGRHT-MAOZTTAWSA-N |
SMILES |
CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)NC1=O |
Isomeric SMILES |
CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O.CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O.C1CC(=O)NC1=O |
Canonical SMILES |
CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)NC1=O |
Synonyms |
methylfurylbutyrolactone nafocare nafocare B nafocare B2 nafocare B3 |
Origin of Product |
United States |
Chemical Properties and Synthesis
The MFBL compounds are synthesized through specific chemical pathways designed to yield molecules with defined biological activities. The structural integrity of these compounds, including the dimeric forms, has been rigorously confirmed using modern analytical techniques such as X-ray crystallography researchgate.netvulcanchem.comresearchgate.net.
Table 2: Key Properties of Nafocare B2
| Property | Value | Source |
| CAS Registry Number | 93184-28-2 | vulcanchem.com |
| Molecular Formula | C15H16O10 | vulcanchem.com |
| Molecular Weight | 356.28 g/mol | vulcanchem.com |
| Physical State | Crystalline solid | vulcanchem.com |
| Chemical Name | cyclohemiketal of 2-(5-methyl-2-furyl)-3-keto-L-butyrolactone with succinic anhydride (B1165640) | vulcanchem.com |
| Synthesis | Reaction of parent MFBL with succinic anhydride | vulcanchem.com |
| Structure Confirmed | X-ray crystallography | researchgate.netvulcanchem.com |
Structural Elucidation and Characterization Methodologies
Spectroscopic methods are indispensable tools for probing the chemical environment of atoms within a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides granular insights into the structure of Nicotinamide (B372718) by mapping the magnetic properties of its atomic nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of Nicotinamide.
¹H NMR: The proton NMR spectrum of Nicotinamide displays distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the proton. For instance, the protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom and the amide group, causing them to resonate at higher chemical shifts compared to protons in a non-aromatic system.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the Nicotinamide molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carbonyl carbon of the amide group are key identifiers.
Interactive Data Table: NMR Spectroscopic Data for Nicotinamide
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | 8.894 | - |
| H4 | 8.686 | - |
| H5 | 8.211 | - |
| H6 | 7.567 | - |
| C2 | - | 154.525 |
| C3 | - | 131.938 |
| C4 | - | 139.152 |
| C5 | - | 126.922 |
| C6 | - | 150.342 |
| C=O | - | 173.377 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000281.
X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of Nicotinamide, a detailed model of its molecular structure, including bond lengths and angles, can be constructed.
The crystal structure of Nicotinamide reveals a planar pyridine ring, with the amide group also exhibiting planarity. The packing of the molecules in the crystal lattice is influenced by intermolecular hydrogen bonding between the amide groups of adjacent molecules.
Interactive Data Table: Crystallographic Data for Nicotinamide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 3.975(5) |
| b (Å) | 15.632(8) |
| c (Å) | 9.422(4) |
| α (°) | 90 |
| β (°) | 99.03(7) |
| γ (°) | 90 |
| Volume (ų) | 578.2 |
Data sourced from the Crystallography Open Database (COD) entry 2003052.
Beyond NMR and X-ray crystallography, other advanced analytical techniques are employed to provide a comprehensive characterization of Nicotinamide.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of Nicotinamide and to study its fragmentation pattern. In techniques like electrospray ionization (ESI), Nicotinamide is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation of the molecular ion provides valuable information about the compound's structure. For Nicotinamide, a common fragmentation involves the loss of the amide group.
Chromatographic Techniques Coupled with Mass Spectrometry:
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are crucial for the separation, identification, and quantification of Nicotinamide in complex mixtures. nih.govmdpi.com These methods offer high sensitivity and specificity, making them ideal for metabolomic studies and the analysis of biological samples. nih.govmdpi.com In LC-MS/MS, a precursor ion corresponding to Nicotinamide is selected and fragmented, and the resulting product ions are detected, providing a highly specific fingerprint for the molecule.
Interactive Data Table: Mass Spectrometry Data for Nicotinamide
| Technique | Precursor Ion (m/z) | Major Product Ions (m/z) |
| ESI-MS/MS | 123.05 | 80.05, 78.03 |
Fragmentation data is indicative and can vary based on instrumentation and experimental conditions.
Molecular and Cellular Mechanisms of Biological Response Modification
Immunomodulatory Activities at the Cellular Level
Vitamin B3, primarily through its derivative nicotinamide (B372718) (NAM) and its role as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), exerts significant modulatory effects on lymphocyte activation. Research indicates that these effects are differential, influencing T- and B-lymphocytes through various mechanisms.
T-Lymphocytes: Nicotinamide has been shown to suppress the activation of CD4+ T-cells in vitro. nih.govumcutrecht.nl This suppression is characterized by impaired proliferation and a reduction in the expression of surface activation markers. nih.govumcutrecht.nl Furthermore, NAM treatment leads to a decreased output of pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and IL-17. nih.govumcutrecht.nl The broader metabolic precursor, NAD+, is identified as a crucial metabolite in the initial stages of T-cell activation, with higher cellular levels of NAD+ correlating with a greater capacity for proliferation upon antigen recognition. chop.edu Conversely, NAD+ and its metabolites can also inhibit T-cell proliferation when stimulated by mitogens, highlighting a complex regulatory role. scispace.com The kynurenine (B1673888) pathway, a route for endogenous niacin synthesis from tryptophan, produces metabolites that also regulate specific T-lymphocyte subgroups. oregonstate.edu
B-Lymphocytes: Pharmacological concentrations of nicotinamide have been observed to inhibit the physiological activation and proliferation of murine B-lymphocytes. ashpublications.org In studies on chronic lymphocytic leukemia (CLL), a malignancy of B-cells, nicotinamide has been shown to block proliferation and promote apoptosis, particularly in cells with wild-type p53. nih.gov
The table below summarizes the observed effects of Vitamin B3 forms on T- and B-lymphocyte activation profiles.
| Cell Type | Effect of Niacin/Nicotinamide | Key Findings |
| T-Lymphocytes | Suppression/Modulation | Impaired proliferation and reduced expression of activation markers on CD4+ T-cells. nih.govumcutrecht.nl |
| Reduced production of pro-inflammatory cytokines (IL-2, IFN-γ, IL-17). nih.govumcutrecht.nl | ||
| Inhibition of mitogen-stimulated proliferation by NAD+ and its metabolites. scispace.com | ||
| B-Lymphocytes | Inhibition | Inhibition of physiological activation and proliferation at pharmacological doses. ashpublications.org |
| Blocks proliferation and induces apoptosis in chronic lymphocytic leukemia cells. nih.gov |
While direct studies on the modulation of specific antibody production pathways by niacin are not extensively detailed in the available literature, inferences can be drawn from its effects on B-lymphocyte activation. The production of antibodies is a primary function of differentiated B-cells (plasma cells). By inhibiting the activation and proliferation of B-lymphocytes, nicotinamide consequently affects the foundational steps that lead to antibody synthesis. ashpublications.org The process of generating a robust antibody response involves B-cell clonal expansion, which is a proliferative process that nicotinamide has been shown to impede.
Contrary to acting as a direct pro-inflammatory stimulant, Vitamin B3 and its metabolites demonstrate a modulatory and often anti-inflammatory effect on macrophages. In vitro studies show that niacin does not induce a general pro-inflammatory activation but rather influences macrophage function in specific ways.
Niacin and nicotinamide have been found to skew macrophage polarization towards an anti-inflammatory M2 phenotype. nih.gov In assays using stimulated macrophages, niacin significantly decreases the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1, and IL-6. opencardiovascularmedicinejournal.comopencardiovascularmedicinejournal.com This indicates an active suppression of inflammatory pathways rather than stimulation.
However, niacin has been identified as a novel stimulator of macrophage phagocytosis. nih.gov This enhancement of a specific, beneficial function (the clearance of debris) occurs without triggering a broad pro-inflammatory cytokine cascade, distinguishing its action from classical immunostimulants. nih.gov Therefore, in macrophage assays, niacin's activity is characterized by the modulation of inflammatory responses and enhancement of specific functions, not by direct, broad-based immunostimulation.
Pre Clinical Investigations and Research Models
In Vitro Cell-Based Assays for Biological Activity Assessment
Research employing in vitro cell-based assays has demonstrated the immunostimulatory capacity of Nafocare B3 and related MFBLs on lymphocytes.
Studies involving spleen cell cultures from treated mice have indicated that MFBLs, including this compound, enhance immune responses. When spleen cells from mice treated with MFBLs were exposed to suboptimal concentrations of polyclonal mitogens, a significant response over control groups was observed. This suggests that MFBLs potentiate the response of lymphocytes to stimulation. Importantly, the MFBLs themselves were found not to be mitogenic, as they did not induce an increase in DNA synthesis in resting spleen cells from treated mice nih.govresearchgate.netpatsnap.com. These findings highlight an ability to amplify existing immune signals rather than directly activating quiescent cells.
This compound and other MFBLs have shown a notable capacity to amplify antibody production. In experiments where mice were immunized with sheep erythrocytes, a T-cell-dependent antigen, and subsequently treated with MFBLs, a significant increase in the number of antibody-producing splenic lymphocytes was detected. Quantitative analysis using the Jerne hemolytic plaque assay revealed a 200-800% increase in these cells compared to control groups nih.govresearchgate.netpatsnap.com. This quantitative data underscores the compound's role in boosting humoral immunity by enhancing the activity of B lymphocytes.
Table 1: Impact of MFBLs on Antibody-Producing Splenic Lymphocytes
| Antigen | Treatment Group | Increase in Antibody-Producing Splenic Lymphocytes | Assay Used |
| Sheep Erythrocytes | MFBL-treated | 200-800% | Jerne Hemolytic Plaque Assay |
| Soluble Bovine Serum Albumin (BSA) | MFBL-treated | At least fourfold increase in IgG-specific antibodies | Not specified (likely ELISA) |
In Vivo Research Models for Immunomodulatory Studies
Murine models have been instrumental in demonstrating the in vivo immunomodulatory effects of MFBLs. As noted in the in vitro studies, mice treated with MFBLs via various routes (intraperitoneal, intravenous, or oral) exhibited enhanced responses in spleen cell cultures to mitogenic stimulation nih.govresearchgate.netpatsnap.com. Furthermore, the amplification of antibody production observed in vivo, as quantified by the Jerne hemolytic plaque assay following immunization with sheep erythrocytes, confirms the compound's ability to bolster adaptive immune responses in a living system nih.govresearchgate.netpatsnap.com.
This compound belongs to a class of compounds designed as biological response modifiers, which are substances that modulate immune responses. While specific head-to-head comparative studies detailing the efficacy of this compound against established BRMs are not extensively detailed in the available literature, the development of crystalline derivatives like Nafocare B2 and B3 was partly aimed at improving stability and bioavailability compared to the amorphous parent compound vulcanchem.com. This suggests an ongoing effort to optimize and potentially compare the therapeutic profiles within the MFBL family and, by extension, within the broader category of BRMs. The general understanding of BRMs encompasses agents that can either enhance or suppress immune responses, with applications ranging from cancer immunotherapy to managing autoimmune conditions nih.govwikipedia.org.
Analytical Methodologies for Research Applications
Development of Methods for Detection and Quantification in Research Matrices
Current research on Nafocare B3 primarily centers on its synthesis and structural elucidation. The available literature does not detail the development of specific analytical methods designed for the quantitative detection of this compound within diverse biological matrices like plasma, serum, or cellular extracts. While studies have explored its immunomodulatory effects, the precise analytical techniques used for quantifying its presence in such experimental settings are not explicitly described. Therefore, specific research findings or data tables pertaining to the development of detection and quantification methods in research matrices for this compound are not available from the examined sources.
Chromatographic and Spectrometric Approaches in Research Settings
The characterization of this compound and its related compounds relies on a suite of established chromatographic and spectroscopic techniques, which are fundamental in organic chemistry research. These methods are employed to confirm the molecular structure, identify functional groups, and assess purity.
Spectroscopic Characterization:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is utilized to identify characteristic functional groups present in this compound. Based on its structure as a derivative involving succinimide (B58015) and a lactone moiety, FTIR analysis would reveal absorption bands corresponding to carbonyl groups (lactones and imides), hydroxyl groups, and C-O/C-N stretching vibrations, providing key insights into its chemical makeup researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to analyze the electronic transitions within the molecule, typically identifying chromophores. While specific absorption maxima (λmax) for this compound are not detailed, this technique can provide information about its conjugated systems and can be a preliminary step for quantitative analysis if a suitable chromophore is present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is indispensable for elucidating the complete molecular structure of this compound. Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of hydrogen atoms, while Carbon-13 NMR (¹³C NMR) details the carbon skeleton. These techniques are critical for confirming the proposed structure, including stereochemistry, by analyzing chemical shifts, coupling constants, and integration values researchgate.netresearchgate.net.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation patterns. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the confirmation of its elemental composition and molecular formula, which is crucial for structural verification researchgate.net.
Crystallographic Methods:
X-ray Crystallography: This technique has been instrumental in definitively confirming the three-dimensional structure, including the precise arrangement of atoms and stereochemistry, of this compound and related MFBL compounds. It provides unambiguous structural data, serving as a gold standard for compound identification and characterization in research researchgate.netresearchgate.netnih.govresearchgate.net.
Other Analytical Techniques:
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) within the compound. The results are compared against the theoretical values calculated from the proposed molecular formula to confirm the compound's empirical formula and purity researchgate.net.
Melting Point Determination: Measuring the melting point or melting range of this compound serves as a basic physical characteristic. A sharp melting point is often indicative of a pure crystalline compound, and it is used as a parameter for identification and quality control in research settings researchgate.net.
Future Directions and Emerging Research Avenues for Methylfurylbutyrolactones
Advanced Synthetic Strategies for Enhanced Biological Specificity
The initial synthesis of methylfurylbutyrolactones involved the reaction of 2-methyl-2,5-dihydrofuran (B108600) with L-ascorbic acid to produce the parent MFBL molecule. nih.gov Crystalline derivatives, such as Nafocare B3 (MFBL-S), were then created by reacting the parent molecule with succinimide (B58015). nih.gov While this provides a foundational synthetic route, future research should explore more advanced strategies to generate a library of MFBL analogues with potentially enhanced biological specificity and potency.
Emerging synthetic approaches could include:
Combinatorial Chemistry: The generation of a diverse library of MFBL derivatives by systematically modifying different parts of the molecule. This could involve altering the substituent on the furan (B31954) ring, modifying the butyrolactone core, or exploring a wider range of reactants to form different dimers or conjugates.
Stereoselective Synthesis: Developing synthetic routes that allow for precise control over the stereochemistry of the molecule. The biological activity of chiral molecules is often dependent on their specific stereoisomeric form, and thus, the ability to synthesize enantiomerically pure MFBLs could lead to compounds with improved activity and reduced off-target effects.
Structure-Activity Relationship (SAR) Studies: A systematic evaluation of the biological activity of newly synthesized analogues. By correlating structural modifications with changes in immunostimulatory effects, researchers can identify the key chemical features required for activity and design more potent and specific compounds.
These advanced synthetic efforts would be instrumental in optimizing the therapeutic potential of methylfurylbutyrolactones.
Utility of Methylfurylbutyrolactones as Probes in Immunobiological Research
The demonstrated ability of methylfurylbutyrolactones to modulate lymphocyte function and antibody production makes them valuable tools for dissecting complex immunological processes. nih.gov Their utility as probes in immunobiological research is a significant area for future exploration.
Potential applications include:
Dissecting Lymphocyte Activation: Using MFBLs as chemical probes to study the specific pathways of T- and B-lymphocyte co-stimulation. Since they enhance responses to polyclonal mitogens without being mitogenic themselves, they could help to isolate and study specific signaling cascades involved in immune amplification. nih.gov
Adjuvant Development: The capacity of MFBLs to amplify antibody production suggests their potential as vaccine adjuvants. nih.gov Future studies could investigate their efficacy in enhancing the immune response to a variety of vaccine antigens, including those from infectious pathogens and cancer neoantigens. The development of MFBL-antigen conjugates could be a promising strategy.
Studying Antibody Class Switching: Investigating whether MFBLs can influence immunoglobulin class switching, for example, by promoting the production of specific antibody isotypes like IgG, IgA, or IgE. This would have implications for their use in therapeutic settings where a particular type of antibody response is desired.
To facilitate their use as research probes, the synthesis of tagged MFBLs (e.g., with fluorescent dyes, biotin, or radioactive isotopes) would be highly beneficial for tracking their distribution in cells and tissues and for identifying their binding partners.
Computational Chemistry and Molecular Modeling Studies of Interactions
Computational approaches are poised to significantly accelerate research into methylfurylbutyrolactones by providing insights into their structure, properties, and interactions at a molecular level. Although specific computational studies on MFBLs are not yet widely published, this is a critical avenue for future investigation.
Key areas for computational research include:
Molecular Docking: Predicting the binding modes of MFBLs with potential protein targets. Once candidate receptors are identified through experimental methods, molecular docking simulations can be used to model the protein-ligand interactions, predict binding affinities, and identify the key amino acid residues involved in the interaction.
Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to study the electronic properties of MFBLs. This can help to understand their reactivity, stability, and the nature of the chemical bonds within the molecule, providing a rationale for their biological activity and guiding the design of new analogues.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of MFBLs when interacting with their biological targets over time. MD simulations can provide a more realistic picture of the binding process, including conformational changes in both the ligand and the protein, and can be used to calculate binding free energies.
These computational studies, in conjunction with experimental data, will be instrumental in building a comprehensive understanding of how methylfurylbutyrolactones function and in guiding the rational design of new, more effective immunomodulatory agents.
Q & A
Q. What are the foundational physicochemical properties of Nafocare B3 that influence its experimental design in preclinical studies?
Methodological Answer: Begin with a systematic characterization using techniques like HPLC for purity analysis, mass spectrometry for molecular weight confirmation, and solubility assays under physiological conditions (pH 7.4). Stability studies under varying temperatures and light exposure should be prioritized to establish storage guidelines. Cross-reference findings with existing literature to identify discrepancies in reported values .
Q. How should researchers design initial toxicity studies for this compound to ensure reproducibility?
Methodological Answer: Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodent models) with strict adherence to dose ranges (e.g., 10–1000 mg/kg). Include control groups, blinded assessments of clinical signs, and histopathological analyses. Document batch-to-batch variability of this compound to address reproducibility concerns .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply ANOVA for multi-dose comparisons, ensuring post-hoc corrections (e.g., Bonferroni) to mitigate Type I errors. Report confidence intervals and effect sizes to enhance interpretability .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action across different cell lines?
Methodological Answer: Conduct a meta-analysis of existing studies, stratifying results by cell type (e.g., cancer vs. primary cells), assay conditions (e.g., serum-free vs. serum-containing media), and exposure durations. Validate findings using orthogonal assays (e.g., CRISPR knockouts for target validation) and publish raw datasets to enable third-party reanalysis .
Q. What experimental strategies are effective in distinguishing off-target effects of this compound in complex biological systems?
Methodological Answer: Employ multi-omics approaches (e.g., proteomics and transcriptomics) to identify non-canonical pathways affected by this compound. Use isogenic cell lines with/without the hypothesized target and leverage computational tools (e.g., Connectivity Map) to compare signature profiles. Include positive and negative controls in all assays .
Q. How should longitudinal studies on this compound’s chronic exposure be structured to account for metabolic adaptation?
Methodological Answer: Design time-series experiments with staggered sampling points (e.g., 0, 7, 30, 90 days) in animal models. Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with biomarker changes. Use mixed-effects models to handle intra-subject variability and adjust for confounding factors like age or diet .
Methodological and Ethical Considerations
Q. What are the best practices for ensuring ethical compliance in human-derived cell line studies involving this compound?
Methodological Answer: Obtain IRB approval for cell line provenance (e.g., HeLa, iPSCs) and disclose consent status in publications. Follow NIH guidelines for biosafety (BSL-2+ for viral-transfected lines). Include data anonymization protocols if using patient-derived samples .
Q. How can researchers optimize high-throughput screening (HTS) workflows for this compound while minimizing false positives?
Methodological Answer: Implement a two-tier screening approach: primary HTS with 3 replicates per concentration, followed by secondary assays (e.g., counter-screens against related targets). Use Z’-factor scores to assess assay robustness and apply machine learning algorithms (e.g., Random Forest) to prioritize hits based on structural-activity relationships .
Data Reproducibility and Reporting
Q. What criteria should be prioritized when selecting negative controls for this compound studies in heterogeneous tissue models?
Methodological Answer: Use vehicle controls (e.g., DMSO at 0.1%) and target-inactive analogs of this compound. Validate controls via CRISPRi knockdowns or pharmacological inhibitors. Report lot numbers, solvent concentrations, and vendor details to enable replication .
Q. How can systematic reviews on this compound’s efficacy address publication bias in preclinical literature?
Methodological Answer: Follow PRISMA guidelines to search unpublished datasets (e.g., ClinicalTrials.gov , preprint servers) and include gray literature. Perform funnel plot analyses to detect bias and use trim-and-fill methods to adjust effect estimates. Collaborate with journals to register null/negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
